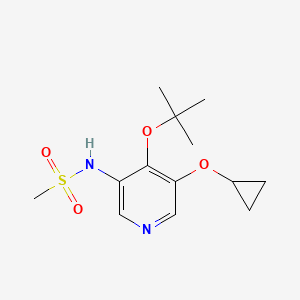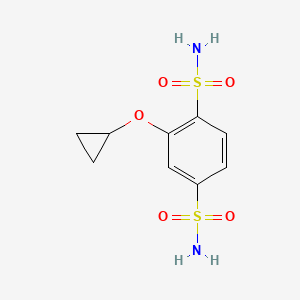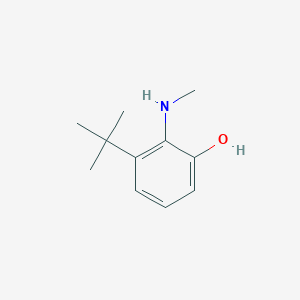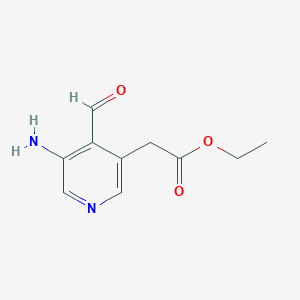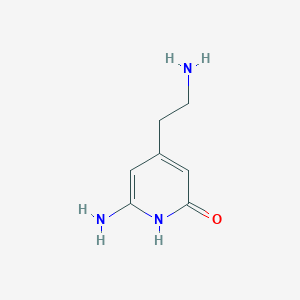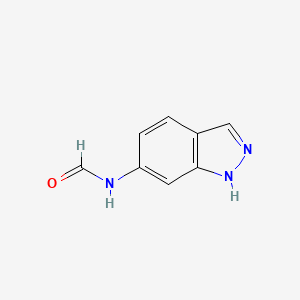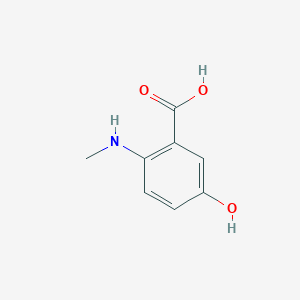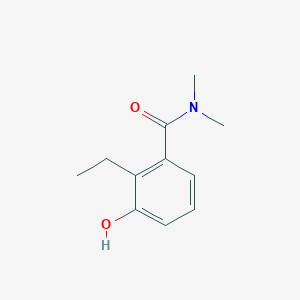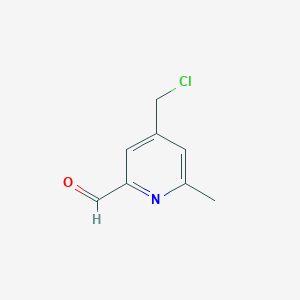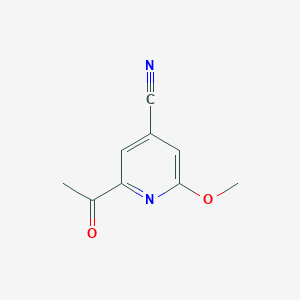
2-Acetyl-6-methoxyisonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-6-methoxyisonicotinonitrile is an organic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol This compound is characterized by the presence of an acetyl group, a methoxy group, and an isonicotinonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methoxyisonicotinonitrile typically involves the reaction of 2-methoxynaphthalene with acetyl chloride in the presence of aluminum chloride as a catalyst . The reaction is carried out in an organic solvent, such as nitrobenzene, at a controlled temperature of around 40°C for 10-30 hours . This method ensures high conversion rates and selectivity for the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetyl-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-6-methoxyisonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Acetyl-6-methoxyisonicotinonitrile involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The nitrile group can undergo hydrolysis or reduction, leading to the formation of active metabolites that exert biological effects. The compound’s mechanism of action is influenced by its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-6-methoxynaphthalene: Shares structural similarities but differs in the presence of the isonicotinonitrile moiety.
6-Methoxy-2-naphthylpropanamide derivatives:
Uniqueness: 2-Acetyl-6-methoxyisonicotinonitrile is unique due to the presence of the isonicotinonitrile group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
2-acetyl-6-methoxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-6(12)8-3-7(5-10)4-9(11-8)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
BZQJSZDUUOLVDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC(=CC(=C1)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


